molecular formula C22H37ClN2O5S B562853 Tirofiban-d9 Hydrochloride CAS No. 1331911-68-2

Tirofiban-d9 Hydrochloride

Cat. No.: B562853
CAS No.: 1331911-68-2
M. Wt: 486.112
InChI Key: KPKFFYOMPGOQRP-MDIJXIJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tirofiban hydrochloride is a non-peptide antagonist of the platelet GP IIb/IIIa receptor, which inhibits platelet aggregation . It is used to reduce the rate of thrombotic cardiovascular events in patients with non-ST elevation acute coronary syndrome (NSTE-ACS) . Tirofiban prevents the blood from clotting during episodes of chest pain or a heart attack, or while the patient is undergoing a procedure to treat a blocked coronary artery .


Synthesis Analysis

Tirofiban hydrochloride was synthesized from L-tyrosine through five main reactions such as esterification, sulfonylation, mitsunobu, hydrolyzation, and catalytic hydrogenation . Another synthesis method involved silylation with trimethylsilyl chloride, sulfonylation, and deprotection .


Molecular Structure Analysis

Tirofiban is a member of the class of piperidines that is L-tyrosine in which a hydrogen attached to the amino group is replaced by a butylsulfonyl group and in which the hydrogen attached to the phenolic hydroxy group is replaced by a 4-(piperidin-4-yl)butyl group .


Physical and Chemical Properties Analysis

Tirofiban-d9 Hydrochloride has a molecular formula of C22H37ClN2O5S . It is a white to off-white, non-hygroscopic, free-flowing powder . It is very slightly soluble in water .

Scientific Research Applications

Acute Coronary Syndrome (ACS) Applications

Tirofiban, as a glycoprotein IIb/IIIa inhibitor, plays a significant role in managing ACS by inhibiting platelet aggregation, thus preventing thrombosis. Research by Valgimigli and Tebaldi (2010) highlights its safety and efficacy, noting that tirofiban demonstrates significant improvement in clinical events over placebo when initiated just prior to percutaneous coronary intervention (PCI) (Valgimigli & Tebaldi, 2010).

Myocardial Infarction Management

In the context of myocardial infarction, particularly ST elevation or non-ST elevation myocardial infarction, tirofiban's application has been effective. Juwana et al. (2010) reviewed its beneficial impacts, highlighting its role in improving outcomes for patients undergoing PCI, emphasizing its fast-reversible action compared to abciximab and its low risk of serious bleeding (Juwana et al., 2010).

Ischemic Brain Disease Treatment

In the treatment of acute ischemic brain infarction, tirofiban has shown promise. Seitz and Siebler (2008) discuss its potential in acute stroke therapy, especially when combined with fibrinolysis, noting improved cerebral artery recanalization, reduced infarct volumes, and better neurological outcomes without increasing hemorrhage risks (Seitz & Siebler, 2008).

Cardiovascular Diseases Management

Tirofiban's off-target effects, including its anti-inflammatory properties, have been explored by Ostrowska et al. (2014), who detail how its pharmacodynamics differ from other GP IIb/IIIa inhibitors, potentially offering benefits in certain patient subsets undergoing PCI (Ostrowska et al., 2014).

Biochemical Analysis

Biochemical Properties

Tirofiban-d9 Hydrochloride is a specific nonpeptide platelet fibrinogen receptor (GPIIb/IIIa) antagonist . It interacts with the GPIIb/IIIa receptor, the major platelet surface receptor involved in platelet aggregation . By binding to these receptors, this compound inhibits fibrinogen-dependent platelet aggregation and subsequent formation of thrombi .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing the blood from clotting during episodes of chest pain or a heart attack, or while the patient is undergoing a procedure to treat a blocked coronary artery . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It is a reversible antagonist of fibrinogen binding to the GP IIb/IIIa receptor, the major platelet surface receptor involved in platelet aggregation . This inhibition of fibrinogen binding prevents the formation of thrombi, which contribute to major atherosclerotic complications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Early neurological deterioration occurred in 4.2% of patients in the Tirofiban group within 72 hours, significantly lower compared with the control group . No patients in the Tirofiban group experienced intracerebral hemorrhage .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A study found that Tirofiban, at a dose nine times higher than that recommended as a therapeutic dose in adult humans, proved to be an effective inhibitor of arterial thrombosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is cleared from the plasma largely by renal excretion, with about 65% of an administered dose appearing in urine and about 25% in feces, both largely as unchanged this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is administered as an intravenous infusion, and its volume of distribution ranges from 21 to 87L . Binding to human plasma proteins is modest at 64% .

Properties

IUPAC Name

(2S)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O5S.ClH/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H/t21-;/m0./s1/i1D3,2D2,3D2,16D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKFFYOMPGOQRP-MDIJXIJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662209
Record name N-[(~2~H_9_)Butane-1-sulfonyl]-O-[4-(piperidin-4-yl)butyl]-L-tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331911-68-2
Record name N-[(~2~H_9_)Butane-1-sulfonyl]-O-[4-(piperidin-4-yl)butyl]-L-tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.